molecular formula C7H6BrFS B1294049 4-Bromo-3-fluorothioanisole CAS No. 917562-25-5

4-Bromo-3-fluorothioanisole

Cat. No. B1294049
M. Wt: 221.09 g/mol
InChI Key: SUZAIHLOLUYRJG-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

A stirred suspension of 1-bromo-2-fluoro-4-iodobenzene (100 g, 332 mmol), NiBr2 (7.26 g, 33.2 mmol), 2,2-dipyridyl (5.19 g, 33.2 mmol) and zinc dust (27.2 g, 415 mmol) in DMF (600 mL) was treated with MeS—SMe (15.65 g, 166 mmol), and the mixture was heated in a sand bath set for 80° C. After 10 min (color changes to black and reaction was complete according to HPLC analysis), the mixture was poured onto water. 1N HCl (100 mL) was added along with Et2O (300 mL), and the suspension was filtered through a glass fritted funnel. The zinc plug was further washed with Et2O and the Et2O layer was separated and the aqueous layer was extracted with Et2O (3×). The organic extracts were then dried over Na2SO4 and the solvent evaporated (note that the product is very volatile) to afford 1-bromo-2-fluoro-4-(methylthio)benzene (180 g), which was used without further purification. 1H NMR (400 MHz, CDCl3): δ 7.43-7.38 (m, 1H), 6.97 (dd, 1H, Ja=9.1 Hz, Jb=2.0 Hz), 6.90-6.86 (m, 1H), 2.46 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
NiBr2
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
27.2 g
Type
catalyst
Reaction Step One
Quantity
15.65 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][C:3]=1[F:9].[CH3:10][S:11]SC.Cl.CCOCC>CN(C=O)C.[Zn]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:11][CH3:10])=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)I)F
Name
NiBr2
Quantity
7.26 g
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
27.2 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
15.65 g
Type
reactant
Smiles
CSSC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in a sand bath
CUSTOM
Type
CUSTOM
Details
set for 80° C
CUSTOM
Type
CUSTOM
Details
After 10 min (color changes to black and reaction was complete according to HPLC analysis)
Duration
10 min
ADDITION
Type
ADDITION
Details
the mixture was poured onto water
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through a glass fritted funnel
WASH
Type
WASH
Details
The zinc plug was further washed with Et2O
CUSTOM
Type
CUSTOM
Details
the Et2O layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated (note that the product

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)SC)F
Measurements
Type Value Analysis
AMOUNT: MASS 180 g
YIELD: CALCULATEDPERCENTYIELD 490.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.